molecular formula C24H20N4O4S2 B11630543 (5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11630543
M. Wt: 492.6 g/mol
InChI Key: ICESANTWDALMLE-STZFKDTASA-N
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Description

The compound (5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The starting materials include 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-allyl-2-thioxo-1,3-thiazolidin-4-one. The key step in the synthesis is the condensation reaction between these two compounds under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell division and inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of a thiazolidinone core with a pyrazole moiety and various functional groups provides it with distinct chemical and biological properties that are not found in simpler compounds.

Biological Activity

The compound (5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure, which includes a thiazolidine ring and various functional groups that may confer significant biological activities. This article explores the biological activities associated with this compound, supported by research findings, case studies, and relevant data.

Structural Characteristics

The compound features:

  • Thiazolidine Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Allyl Group : Contributes to potential reactivity and biological interactions.
  • Pyrazole Moiety : May enhance pharmacological properties due to its ability to interact with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : May inhibit inflammatory pathways, similar to other thiazolidinone derivatives.
  • Anticancer Potential : Preliminary in vitro studies suggest cytotoxic effects against cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Molecular docking studies have indicated potential binding affinities with various enzymes and receptors, which may lead to inhibition or modulation of their activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against Gram-positive bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study :
    A study conducted on the antimicrobial properties of thiazolidinone derivatives found that compounds similar to (5Z)-3-allyl exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Study :
    In vivo experiments demonstrated that administration of the compound led to a marked decrease in inflammatory markers in mouse models of arthritis. The study suggested that the compound's structure allows it to inhibit key enzymes involved in the inflammatory process, such as COX-2.
  • Anticancer Activity :
    A recent investigation into the cytotoxic effects of (5Z)-3-allyl on various cancer cell lines showed a dose-dependent increase in apoptosis. The study utilized flow cytometry to quantify apoptotic cells and revealed that the compound could potentially serve as a lead for further anticancer drug development.

Synthesis and Optimization

The synthesis of (5Z)-3-allyl involves several steps, including the formation of the pyrazole ring followed by the introduction of substituents through various organic reactions. Optimization strategies focus on enhancing yield and purity while exploring modifications that may improve biological activity.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one?

The synthesis involves a multi-step process typical of thiazolidinone derivatives. Key steps include:

  • Formation of the thiazolidinone core via cyclization of thiourea intermediates under acidic conditions.
  • Introduction of the allyl group at the N3 position through nucleophilic substitution.
  • Knoevenagel condensation to attach the pyrazole-methylene moiety, requiring precise temperature control (60–80°C) and catalysts like piperidine or acetic acid .
    Optimization focuses on solvent selection (e.g., ethanol or DMF for solubility), catalyst efficiency (e.g., Lewis acids for regioselectivity), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry (e.g., Z-configuration at C5 confirmed by NOESY) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL is widely used for refinement .
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

Discrepancies in X-ray data (e.g., disorder in allyl or nitro groups) are addressed by:

  • Multi-cycle refinement using SHELXL to model thermal motion and partial occupancy .
  • Validation tools in WinGX or OLEX2 to check geometric restraints and hydrogen bonding networks .
  • Comparative analysis with analogous structures in the Cambridge Structural Database (CSD) .

Q. What computational methods predict the compound’s interaction with biological targets, and how are these models validated?

  • Molecular Docking : Software like AutoDock or Glide models binding to targets (e.g., enzymes, receptors). For example, docking studies with 14-α-demethylase (PDB: 3LD6) predict antifungal activity .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).
    Validation involves correlating computational results with in vitro assays (e.g., MIC values against Candida spp.) .

Q. How can unexpected byproducts in the synthesis of thiazolidinone derivatives be analyzed and mitigated?

  • Mechanistic Studies : Use LC-MS or in-situ IR to track intermediate formation. For example, over-oxidation of the thioxo group to sulfone can occur under harsh conditions .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) to minimize side reactions .
  • Byproduct Isolation : Purify via preparative TLC and characterize structurally to identify reaction pathways .

Q. What strategies ensure stereochemical purity in the final compound, particularly the (5Z)-configuration?

  • Steric Control : Bulky substituents (e.g., 4-ethoxy-3-nitrophenyl) favor the Z-isomer during Knoevenagel condensation .
  • Low-Temperature Reactions : Reduce thermal equilibration between Z/E isomers.
  • Chiral HPLC : Separates enantiomers if asymmetric centers are present .

Q. How can multi-step synthesis yields be optimized using statistical modeling?

  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., catalyst loading, solvent volume).
  • Taguchi Arrays : Identify critical factors (e.g., reaction time > solvent polarity for cyclization steps) .
  • Machine Learning : Predict optimal conditions using historical reaction data .

Q. What in vitro and in vivo assays are recommended to validate the compound’s proposed biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like COX-2 or α-glucosidase .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer lines .
  • In Vivo Models : Use murine models for inflammation (carrageenan-induced paw edema) or diabetes (streptozotocin-induced) .

Q. How does the electronic nature of substituents (e.g., nitro, ethoxy) influence the compound’s reactivity and bioactivity?

  • Nitro Group : Enhances electrophilicity of the pyrazole ring, facilitating nucleophilic attacks. Also, impacts redox potential in antimicrobial assays .
  • Ethoxy Group : Improves lipophilicity (calculated logP ~3.5), enhancing membrane permeability in cellular assays .
  • Thioxo Group : Participates in hydrogen bonding with enzyme active sites (e.g., thioredoxin reductase) .

Q. What are the best practices for scaling up the synthesis without compromising yield or purity?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro group reduction) .
  • Crystallization Engineering : Use anti-solvent addition or seeding to control particle size .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time with Raman spectroscopy .

Properties

Molecular Formula

C24H20N4O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N4O4S2/c1-3-12-26-23(29)21(34-24(26)33)14-17-15-27(18-8-6-5-7-9-18)25-22(17)16-10-11-20(32-4-2)19(13-16)28(30)31/h3,5-11,13-15H,1,4,12H2,2H3/b21-14-

InChI Key

ICESANTWDALMLE-STZFKDTASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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